![molecular formula C26H25N3O7S2 B12427831 methyl 2-[[(2R)-2-(2-methoxyphenyl)-2-[(2-oxo-1H-quinolin-6-yl)sulfonylamino]acetyl]-(thiophen-2-ylmethyl)amino]acetate](/img/structure/B12427831.png)
methyl 2-[[(2R)-2-(2-methoxyphenyl)-2-[(2-oxo-1H-quinolin-6-yl)sulfonylamino]acetyl]-(thiophen-2-ylmethyl)amino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-[[(2R)-2-(2-methoxyphenyl)-2-[(2-oxo-1H-quinolin-6-yl)sulfonylamino]acetyl]-(thiophen-2-ylmethyl)amino]acetate is a useful research compound. Its molecular formula is C26H25N3O7S2 and its molecular weight is 555.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 2-[[(2R)-2-(2-methoxyphenyl)-2-[(2-oxo-1H-quinolin-6-yl)sulfonylamino]acetyl]-(thiophen-2-ylmethyl)amino]acetate, commonly referred to as OSMI-1, is a sulfonamide compound that has garnered attention for its biological activity, particularly as an inhibitor of O-linked N-acetylglucosamine transferase (OGT). This article provides a detailed overview of the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
OSMI-1 has a complex molecular structure characterized by multiple functional groups, including a sulfonamide moiety and a quinoline derivative. The chemical formula is C28H25N3O6S2 with a molecular weight of approximately 563.6 g/mol . The structural representation highlights the presence of thiophene and methoxyphenyl groups, which contribute to its biological properties.
OSMI-1 acts primarily as an inhibitor of OGT, an enzyme involved in the modification of proteins through O-linked glycosylation. This process plays a crucial role in various cellular functions, including signal transduction and gene expression. By inhibiting OGT, OSMI-1 can alter the glycosylation patterns of proteins, thereby influencing cell signaling pathways and potentially leading to therapeutic effects in diseases where OGT is implicated .
In Vitro Studies
Research has demonstrated that OSMI-1 effectively inhibits OGT activity in various cell lines. For instance, studies have shown that treatment with OSMI-1 leads to reduced glycosylation levels in target proteins, which correlates with altered cellular responses .
In Vivo Studies
In animal models, OSMI-1 has been evaluated for its pharmacological effects. Notably, it has shown promise in reducing tumor growth in xenograft models by modulating glycosylation-dependent signaling pathways . The compound's ability to penetrate cell membranes enhances its efficacy as a therapeutic agent.
Therapeutic Applications
OSMI-1's inhibition of OGT positions it as a potential candidate for treating various conditions, including:
- Cancer : By disrupting the glycosylation patterns that promote tumor growth and metastasis.
- Diabetes : Targeting metabolic pathways influenced by abnormal glycosylation.
- Neurodegenerative Diseases : Modulating protein interactions that are critical in diseases like Alzheimer's.
Case Studies
Several case studies have highlighted the effectiveness of OSMI-1 in different biological contexts:
- Cancer Research : A study reported significant tumor regression in mice treated with OSMI-1 compared to controls, indicating its potential as an anti-cancer drug .
- Metabolic Disorders : Research indicated that OSMI-1 treatment improved insulin sensitivity in diabetic mouse models by correcting aberrant protein glycosylation .
Data Summary
The following table summarizes key findings from various studies on the biological activity of OSMI-1:
Properties
Molecular Formula |
C26H25N3O7S2 |
---|---|
Molecular Weight |
555.6 g/mol |
IUPAC Name |
methyl 2-[[(2R)-2-(2-methoxyphenyl)-2-[(2-oxo-1H-quinolin-6-yl)sulfonylamino]acetyl]-(thiophen-2-ylmethyl)amino]acetate |
InChI |
InChI=1S/C26H25N3O7S2/c1-35-22-8-4-3-7-20(22)25(26(32)29(16-24(31)36-2)15-18-6-5-13-37-18)28-38(33,34)19-10-11-21-17(14-19)9-12-23(30)27-21/h3-14,25,28H,15-16H2,1-2H3,(H,27,30)/t25-/m1/s1 |
InChI Key |
ACLDUOSWRUIOSB-RUZDIDTESA-N |
Isomeric SMILES |
COC1=CC=CC=C1[C@H](C(=O)N(CC2=CC=CS2)CC(=O)OC)NS(=O)(=O)C3=CC4=C(C=C3)NC(=O)C=C4 |
Canonical SMILES |
COC1=CC=CC=C1C(C(=O)N(CC2=CC=CS2)CC(=O)OC)NS(=O)(=O)C3=CC4=C(C=C3)NC(=O)C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.